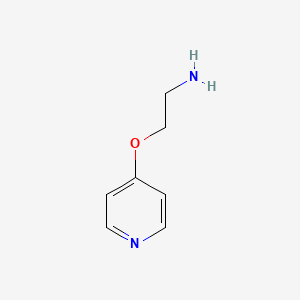

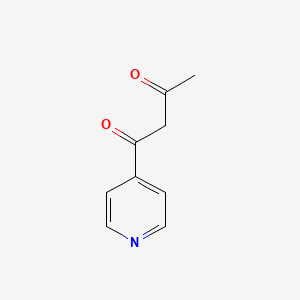

1-(呋喃-3-基)-N-甲基甲胺

描述

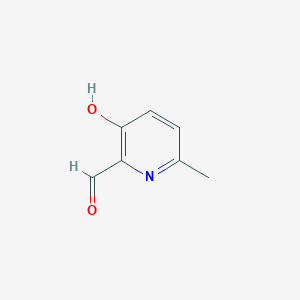

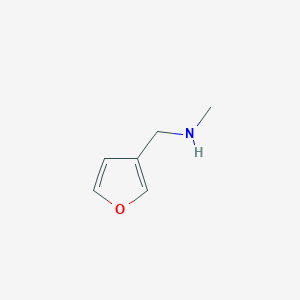

“(furan-3-yl)methanamine” is a chemical compound with the CAS Number: 4543-47-9 . It has a molecular weight of 97.12 and is typically stored at 4°C . It is a liquid in its physical form .

Synthesis Analysis

While specific synthesis methods for “1-(furan-3-yl)-N-methylmethanamine” were not found, furan compounds can be synthesized from various sulfur ylides and alkynes . Another method involves the formation of enantiopure 1-(2-furanyl)-1,2-ethanediol from substituted or non-substituted 2-vinylfuran .

Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. For instance, the direct reactions of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can afford dialkyl furan-3,4-dicarboxylates .

Physical And Chemical Properties Analysis

“(furan-3-yl)methanamine” is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

科学研究应用

腐蚀抑制

已经研究了1-(呋喃-3-基)-N-甲基甲胺衍生物作为环保腐蚀抑制剂的潜力。例如,像1-(1H-苯并[d]咪唑-2-基)-N-((呋喃-2-基)亚甲基)甲胺(BIFM)这样的化合物已经证明在酸性环境中抑制N80钢的腐蚀效果。这些研究采用了电位动力学极化和电化学阻抗谱等技术来评估抑制剂的性能(Yadav, Sarkar, & Purkait, 2015)。

抗癌研究

1-(呋喃-3-基)-N-甲基甲胺衍生物,如PK9320和PK9323,已经被探索其抗癌性能。这些化合物已经显示出在突变的癌细胞中通过作为分子伴侣来恢复p53信号的潜力。对这些衍生物的研究表明,由于它们对乳腺癌细胞的基因毒性和表观遗传毒性效应,它们作为抗癌药物的有效性(Luparello et al., 2021)。

荧光指示剂

一些1-(呋喃-3-基)-N-甲基甲胺衍生物已经合成为金属离子的荧光指示剂,特别是铜。这些化合物与铜离子形成络合物,导致吸收和荧光光谱发生显著变化,有助于检测活细胞中的铜离子水平(Yang et al., 2016)。

分子对接和抗菌研究

还对1-(呋喃-2-基)甲胺与其他化合物缩合形成希夫碱稀土金属络合物进行了研究。这些络合物已经评估了其抗菌和抗癌活性,在两种测定中显示出有希望的结果。理论对接对微生物靶蛋白进行了使用,以探索它们的生物效力(Preethi, Jayaprakash, Rani, & Vijayakumar, 2021)。

光致发光性质

1-(呋喃-3-基)-N-甲基甲胺衍生物也已经融入到光致发光研究中。例如,这些衍生物的铂(II)络合物已经开发并表征了它们在室温下的发射性能,具有在有机发光二极管(OLEDs)等领域的潜在应用(Tenne et al., 2015)。

安全和危害

未来方向

作用机制

Target of Action

Furan derivatives have been found to act on various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, and calcium channel blockers .

Mode of Action

It’s known that furan derivatives interact with their targets to show their potentiality to treat diseases or disorders

Biochemical Pathways

The fate of these FPCs and their potential are shown as examples, where many more simple or complex chemicals can be obtained .

Pharmacokinetics

Furan derivatives are known to improve the pharmacokinetic characteristics of lead molecules and are used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The stability and efficacy of furan derivatives can be influenced by factors such as temperature, ph, and the presence of other compounds .

属性

IUPAC Name |

1-(furan-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-7-4-6-2-3-8-5-6/h2-3,5,7H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXZHRKIFGGQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=COC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20518733 | |

| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(furan-3-yl)-N-methylmethanamine | |

CAS RN |

23008-21-1 | |

| Record name | 1-(Furan-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20518733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Furo[2,3-B]pyridine](/img/structure/B1315467.png)